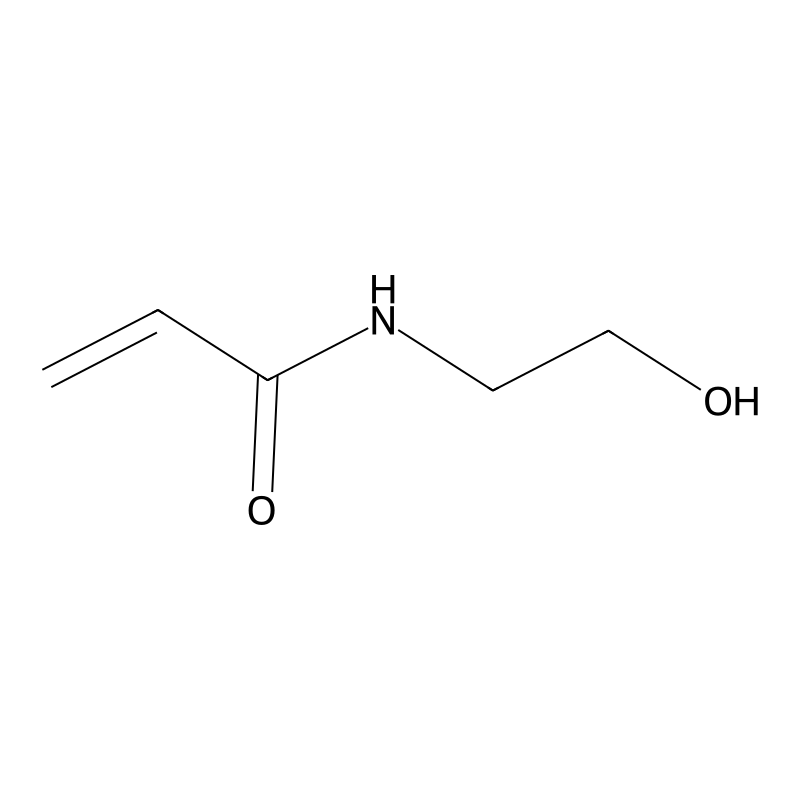

N-(2-Hydroxyethyl)acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biocompatible Material Development:

HEAA's water solubility and mild reactivity make it a valuable component in designing biocompatible materials for biomedical applications. Studies have explored its use in hydrogels for drug delivery [1], contact lenses [2], and tissue engineering scaffolds [3]. The hydroxyl group (OH) in HEAA allows for chemical modifications to tailor properties for specific biological interactions.

- [1] Li, J., et al. (2018). Injectable hydrogels based on N-(2-hydroxyethyl) acrylamide and hyaluronic acid for sustained release of protein drugs. International journal of biological macromolecules, 110, 724-732.

- [2] Yan, X., et al. (2010). Synthesis of N-(2-hydroxyethyl)acrylamide/acrylic acid copolymers for potential use in contact lenses. Journal of Biomaterials Science, Polymer Edition, 21(12), 1627-1638.

- [3] Zhu, J., et al. (2007). Synthesis and properties of N-(2-hydroxyethyl)acrylamide copolymers for potential use as tissue engineering scaffolds. Polymer, 48(17), 5033-5040.

Polymer Synthesis and Modification:

HEAA acts as a co-monomer in polymer synthesis, introducing hydrophilic character and improving adhesion properties. Research explores its use in hydrogels for water treatment [4] and coatings with enhanced adhesion to various substrates [5]. The ability to fine-tune HEAA content allows researchers to control the final polymer properties.

- [4] Liu, S., et al. (2012). Synthesis of superabsorbent hydrogels based on acrylamide/N-(2-hydroxyethyl)acrylamide copolymers for efficient removal of metal ions from aqueous solution. Journal of hazardous materials, 209-210, 130-138.

- [5] Zhang, Z., et al. (2010). Synthesis of novel waterborne polyurethane/N-(2-hydroxyethyl)acrylamide copolymers and their application in pressure-sensitive adhesives. International journal of adhesion and adhesives, 30(5), 434-442.

Photopolymerization Studies:

HEAA's high reactivity towards photopolymerization makes it a useful component in light-curable resins. Studies investigate its use in dental restorative materials [6] and 3D printing applications [7]. The ability of HEAA to form hard and durable films upon light exposure holds promise for various photopatterning techniques.

- [6] Feng, L., et al. (2010). Synthesis and evaluation of dental restorative materials based on N-(2-hydroxyethyl)acrylamide copolymers. Dental materials, 26(11), 1082-1089.

- [7] Zhou, J., et al. (2016). N-(2-hydroxyethyl)acrylamide based photocurable resins for high-resolution stereolithographic 3D printing. Journal of materials science, 51(13), 6134-6143.

N-(2-Hydroxyethyl)acrylamide is a chemical compound with the molecular formula CHNO and a molecular weight of 115.13 g/mol. It is classified as an acrylamide derivative, characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the acrylamide structure. This compound is notable for its solubility in water and its ability to form hydrogels, making it useful in various biomedical applications, including drug delivery systems and tissue engineering .

HEAA is classified as a hazardous material due to the following properties [, ]:

- Eye Irritation/Damage: HEAA can cause serious eye damage upon contact.

- Skin Irritation: Prolonged or repeated skin contact may cause irritation.

- Organ Toxicity (Repeated Exposure): Chronic exposure to HEAA may cause damage to organs.

Precautionary measures:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling HEAA.

- Ensure proper ventilation in the workplace.

- Wash hands thoroughly after handling the compound.

- Store HEAA in a cool, dry, and well-ventilated place away from incompatible materials.

- Polymerization: It can undergo free radical polymerization to form poly(N-(2-hydroxyethyl)acrylamide), a water-soluble polymer that exhibits thermoresponsive properties.

- Enzymatic Reactions: As noted in studies, N-(2-hydroxyethyl)acrylamide can act as a functional initiator for enzymatic ring-opening polymerization of cyclic esters like ε-caprolactone and δ-valerolactone, leading to the formation of hybrid macromonomers .

- Cross-linking: It can participate in cross-linking reactions with other monomers or polymers, enhancing the mechanical properties of hydrogels .

N-(2-Hydroxyethyl)acrylamide exhibits various biological activities, particularly in biomedical applications:

- Biocompatibility: The compound is known for its biocompatibility, making it suitable for use in medical devices and drug delivery systems.

- Antifouling Properties: Hydrogels derived from N-(2-hydroxyethyl)acrylamide have demonstrated antifouling properties, which help prevent bacterial adhesion and biofilm formation .

- Antibacterial Effects: Hybrid hydrogels incorporating N-(2-hydroxyethyl)acrylamide have shown antibacterial activity, providing potential applications in wound dressings and other medical materials .

Several methods exist for synthesizing N-(2-hydroxyethyl)acrylamide:

- Direct Ammonolysis: This involves the reaction of acrylonitrile with 2-aminoethanol under controlled conditions to yield N-(2-hydroxyethyl)acrylamide.

- Hydrolysis of Acrylamide Derivatives: Starting from acrylamide, hydrolysis can be performed using various reagents to introduce the hydroxyethyl group.

- Enzymatic Synthesis: Recent studies have explored enzymatic pathways using lipases to facilitate the synthesis of N-(2-hydroxyethyl)acrylamide under milder conditions, enhancing green chemistry approaches .

N-(2-Hydroxyethyl)acrylamide finds applications across various fields:

- Biomedical Engineering: Used in drug delivery systems and tissue scaffolds due to its biocompatibility and ability to form hydrogels.

- Cosmetics: Incorporated into formulations for its moisturizing properties.

- Adhesives and Sealants: Employed in dental materials as a component of resin cements, improving their mechanical properties and stability .

Interaction studies involving N-(2-hydroxyethyl)acrylamide have focused on its behavior in polymer matrices and biological environments:

- Polymer Blends: Research has shown that blending N-(2-hydroxyethyl)acrylamide with other polymers can enhance physical properties such as elasticity and tensile strength while maintaining biocompatibility .

- Biological Interactions: Studies on its interaction with biological tissues indicate favorable responses, supporting its use in medical applications where tissue compatibility is crucial .

Several compounds share structural similarities with N-(2-hydroxyethyl)acrylamide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Hydroxyethyl methacrylate | Methacrylate derivative | Higher reactivity than acrylamides; used in coatings |

| N,N-Dimethylacrylamide | Acrylamide derivative | Exhibits different solubility characteristics |

| Polyacrylamide | Polymer | Widely used in water treatment; less biocompatible |

| N-Isopropylacrylamide | Acrylamide derivative | Known for thermoresponsive properties |

N-(2-Hydroxyethyl)acrylamide is unique due to its enhanced hydrophilicity and biocompatibility compared to other acrylamide derivatives, making it particularly suitable for biomedical applications where interaction with biological systems is critical. Its ability to form hydrogels with specific mechanical properties further distinguishes it from similar compounds.

XLogP3

Sequence

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Corrosive;Health Hazard